Rapid Killing of Stationary Phase Candida albicans: MDL 20,245 vs. Azole Antifungals
MDL 20,245 demonstrates quantitatively superior killing of stationary phase Candida albicans compared to miconazole, clotrimazole, and econazole. In a direct head-to-head comparison, MDL 20,245 killed 10⁵ stationary phase C. albicans cells/mL in less than 1 hour, whereas miconazole, clotrimazole, and econazole required 24 hours to achieve only 10²–10⁴ cells/mL killing of the same stationary phase population [1].
| Evidence Dimension | Time to kill 10⁵ stationary phase C. albicans cells/mL |
|---|---|
| Target Compound Data | < 1 hour |
| Comparator Or Baseline | Miconazole, clotrimazole, econazole: 24 hours to kill 10²–10⁴ cells/mL |
| Quantified Difference | MDL 20,245 achieves ≥100-fold greater killing in <1 hour vs. 24-hour azole exposure |
| Conditions | In vitro stationary phase Candida albicans culture |
Why This Matters
For researchers evaluating antifungal candidates targeting persistent or biofilm-associated infections, MDL 20,245's ability to rapidly eradicate stationary phase cells provides a functional advantage over azoles, which are markedly less effective against metabolically quiescent fungal populations.
- [1] Baumann RJ, Mayer GD, Fite LD, Gill LM, Harrison BL. In vitro and in vivo candicidal activities of 2-(p-n-hexylphenylamino)-1,3-thiazoline. Chemotherapy. 1991;37(3):157-165. View Source
